BenchChemオンラインストアへようこそ!

Brevinin-1-RAA2 peptide precursor

Antimicrobial Peptides Structure-Activity Relationship Peptide Engineering

Brevinin-1-RAA2 peptide precursor provides a defined 23-amino acid sequence (LPAVIHVAANVLPTVFCAISKKC) with a critical C-terminal disulfide bond. Even a single residue substitution alters antimicrobial potency and hemolytic activity, making precise variant selection essential for reproducible data. Use it for structure-activity relationship studies, screening against MDR pathogens like MRSA, and as a template for peptidomimetic antibiotic design. Ensure batch-to-batch consistency and avoid generic substitution with this exact precursor.

Molecular Formula
Molecular Weight
Cat. No. B1577870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1-RAA2 peptide precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1-RAA2 Peptide Precursor: Sourcing Antimicrobial Peptides from Odorrana andersonii for Research


Brevinin-1-RAA2 peptide precursor is a member of the Brevinin-1 family of antimicrobial peptides (AMPs), identified from the skin secretions of the golden crossband frog, *Odorrana andersonii* [1]. Like other Brevinin-1 peptides, it is characterized by its cationic and hydrophobic nature, which facilitates interaction with and disruption of microbial membranes. As a precursor protein, it contains the full sequence for the mature, bioactive 23-amino acid peptide, which includes a C-terminal disulfide bond, known as the 'Rana box', essential for its structural integrity and biological function [2]. Its primary application is as a research tool for studying innate immunity, peptide-membrane interactions, and as a potential template for novel antibiotic development.

Why Generic Substitution is Not Possible for Brevinin-1-RAA2 Peptide Precursor


Within the Brevinin-1 family, minute variations in amino acid sequence lead to significant differences in antimicrobial potency, selectivity, and toxicity profiles, rendering generic substitution infeasible [1]. A single residue change can drastically alter a peptide's cationicity and hydrophobicity, which are the primary drivers of its interaction with bacterial membranes and its lytic activity against host cells [2]. For instance, the specific sequence of Brevinin-1-RAA2 (LPAVIHVAANVLPTVFCAISKKC) defines its unique amphipathic structure and target selectivity [3]. This makes the precise selection of the peptide precursor critical for research applications, as data generated with one variant, such as Brevinin-1GHd or Brevinin-1BYa, cannot be extrapolated to another like Brevinin-1-RAA2 without independent experimental validation.

Quantitative Differentiation of Brevinin-1-RAA2 Peptide Precursor from In-Class Analogs


Sequence-Based Structural Divergence: Brevinin-1-RAA2's Unique Rana Box Motif

The primary sequence of mature Brevinin-1-RAA2 (LPAVIHVAANVLPTVFCAISKKC) diverges from closely related analogs at multiple key positions. Most notably, Brevinin-1-RAA2 possesses a Valine (V) at position 15, whereas Brevinin-1-JDa has a Proline (P) and Brevinin-1-JDc has a Lysine (K) at the analogous site. This substitution within the 'Rana box' macrocycle is known to alter the peptide's structural flexibility and membrane interaction dynamics, providing a structural basis for distinct activity profiles [1]. While direct functional data for Brevinin-1-RAA2 is limited, this sequence divergence is the primary driver of its differential behavior, a principle well-established within the Brevinin-1 class [2].

Antimicrobial Peptides Structure-Activity Relationship Peptide Engineering

Inferred Selectivity Advantage: Brevinin-1-RAA2's Potential for Lower Hemolysis

While direct hemolytic data for Brevinin-1-RAA2 is not available, its sequence can be evaluated using class-level structure-activity relationship (SAR) principles. Within the Brevinin-1 family, a reduction in overall hydrophobicity and cationicity is strongly correlated with decreased hemolytic activity against human erythrocytes [1]. Brevinin-1-RAA2's Grand Average of Hydropathy (GRAVY) score is not published, but its sequence suggests a lower hydrophobicity compared to highly hemolytic variants like Brevinin-1CSa (LC50 = 5 μM) [2] or Brevinin-1BYa (HC50 = 4 μM) [3]. Therefore, Brevinin-1-RAA2 is predicted to possess a more favorable hemolytic profile, making it a potentially safer starting point for therapeutic development compared to these more cytolytic analogs.

Hemolytic Activity Therapeutic Index Antimicrobial Selectivity

Validated Purity Standard: Research-Grade Material for Reproducible Studies

For procurement, a key differentiation is the availability of a well-characterized, high-purity standard. Commercially available Brevinin-1-RAA2 peptide precursor is offered with a guaranteed purity of ≥97% . This specification is critical for scientific research, ensuring that experimental outcomes are due to the peptide's activity and not artifacts from impurities. While many Brevinin-1 peptides are described in literature, obtaining them in a research-ready, highly pure form can be a significant barrier, especially for less-common analogs. This establishes Brevinin-1-RAA2 as a tractable and reliable research tool.

Peptide Synthesis Quality Control Experimental Reproducibility

High-Impact Research and Development Scenarios for Brevinin-1-RAA2 Peptide Precursor


Comparative Structure-Activity Relationship (SAR) Studies of the Rana Box

Researchers can use Brevinin-1-RAA2 as a template to systematically investigate the functional role of the C-terminal macrocycle. By comparing its antimicrobial and hemolytic profiles with closely related peptides like Brevinin-1-JDa and -JDc, which differ by only a single amino acid near the disulfide bond, scientists can pinpoint the precise contribution of the Valine at position 15 to membrane selectivity and pore formation. This evidence is based on the sequence divergence highlighted in Section 3 [1].

Screening for Antimicrobial Activity Against Resistant Pathogens

Given its unique sequence and predicted favorable therapeutic index (lower hemolysis), Brevinin-1-RAA2 is a prime candidate for in vitro screening against panels of multi-drug resistant (MDR) bacteria, such as MRSA and carbapenem-resistant Enterobacteriaceae. Its activity can be benchmarked against well-studied, but more toxic, Brevinin-1 peptides like Brevinin-1BYa to establish if it offers a better selectivity window. This application is supported by the inferred selectivity advantage and class-level inference presented in Section 3 [2].

Design of Novel Antibiotic Peptidomimetics

Medicinal chemists can leverage the sequence of Brevinin-1-RAA2 to design and synthesize a library of peptidomimetics. The goal would be to truncate the sequence and/or introduce non-natural amino acids to enhance proteolytic stability and reduce hemolysis while maintaining or improving antimicrobial potency. This structure-based design approach is directly informed by the SAR principles and the unique sequence features of Brevinin-1-RAA2, as discussed in Section 2 and Section 3 [3].

Quote Request

Request a Quote for Brevinin-1-RAA2 peptide precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.